molecular formula C11H11Br B6168519 7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene CAS No. 740842-57-3

7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6168519
CAS No.: 740842-57-3
M. Wt: 223.1
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Description

7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11Br It is a derivative of tetrahydronaphthalene, where a bromine atom is attached to the seventh carbon and a methylidene group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1-methylidene-1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Addition Reactions: The double bond in the methylidene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Addition: Halogens (Br2, Cl2) or hydrogen (H2) in the presence of catalysts like palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Addition: Formation of dihalides or hydrogenated products.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and the methylidene group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-methylidene-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-chloro-1-methylidene-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    7-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of a methylidene group, affecting its chemical behavior.

Uniqueness

7-bromo-1-methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methylidene group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

740842-57-3

Molecular Formula

C11H11Br

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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